molecular formula C10H10BrFO2 B8010688 Methyl 3-(4-Bromo-3-fluorophenyl)propanoate

Methyl 3-(4-Bromo-3-fluorophenyl)propanoate

Cat. No.: B8010688
M. Wt: 261.09 g/mol
InChI Key: QQYIYXXRWDZMTA-UHFFFAOYSA-N
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Description

Methyl 3-(4’-bromo-3’-fluorophenyl)propionate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of propionic acid and contains both bromine and fluorine atoms on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4’-bromo-3’-fluorophenyl)propionate typically involves the esterification of 3-(4’-bromo-3’-fluorophenyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(4’-bromo-3’-fluorophenyl)propionate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4’-bromo-3’-fluorophenyl)propionate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of 3-(4’-substituted-3’-fluorophenyl)propionate derivatives.

    Reduction: Formation of 3-(4’-bromo-3’-fluorophenyl)propanol.

    Oxidation: Formation of 3-(4’-bromo-3’-fluorophenyl)quinone derivatives.

Scientific Research Applications

Methyl 3-(4’-bromo-3’-fluorophenyl)propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4’-bromo-3’-fluorophenyl)propionate depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors through its functional groups. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4’-bromophenyl)propionate
  • Methyl 3-(4’-fluorophenyl)propionate
  • Methyl 3-(4’-chlorophenyl)propionate

Uniqueness

Methyl 3-(4’-bromo-3’-fluorophenyl)propionate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can lead to distinct reactivity patterns and interactions compared to compounds with only one halogen substituent. The combination of these two halogens can also enhance the compound’s potential as a versatile intermediate in organic synthesis.

Biological Activity

Methyl 3-(4-bromo-3-fluorophenyl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can significantly influence its biological properties. The compound's structure can be represented as follows:

C11H12BrFO2\text{C}_{11}\text{H}_{12}\text{BrF}\text{O}_2

Key Features:

  • Bromine (Br) : Known to enhance lipophilicity and potentially increase binding affinity to biological targets.
  • Fluorine (F) : Often improves metabolic stability and selectivity in drug design.

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents may enhance the compound's binding affinity, thereby modulating biochemical pathways. This modulation can lead to various biological effects, including enzyme inhibition or receptor activation, which are crucial for therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating varying degrees of efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa50 μg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with preliminary findings indicating that it may inhibit cell proliferation through the modulation of specific signaling pathways.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 30 μM. Further investigation revealed that the compound induced apoptosis via the activation of caspase pathways .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by other functional groups to explore structure-activity relationships. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Investigations are focusing on:

  • The development of derivatives with enhanced potency and selectivity.
  • Detailed studies on pharmacokinetics and pharmacodynamics.
  • Potential applications in treating resistant bacterial infections and various cancers .

Properties

IUPAC Name

methyl 3-(4-bromo-3-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYIYXXRWDZMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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